molecular formula C28H46O4 B13734723 Didecyl isophthalate CAS No. 4654-20-0

Didecyl isophthalate

Cat. No.: B13734723
CAS No.: 4654-20-0
M. Wt: 446.7 g/mol
InChI Key: XEHITPCNDNWPQW-UHFFFAOYSA-N
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Description

Didecyl isophthalate is a chemical compound with the molecular formula C28H46O4. It is an ester derived from isophthalic acid and decyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its low volatility and excellent compatibility with various polymers, making it a valuable additive in the production of flexible PVC products, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyl isophthalate is synthesized through the esterification of isophthalic acid with decyl alcohol. The reaction typically involves heating isophthalic acid and decyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation units helps in the efficient removal of water and purification of the final product. The industrial process ensures high yield and purity of this compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Didecyl isophthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester is exposed to water, leading to the formation of isophthalic acid and decyl alcohol. Transesterification involves the exchange of the decyl group with another alcohol in the presence of a catalyst, resulting in the formation of a different ester .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.

Major Products Formed

Scientific Research Applications

Didecyl isophthalate has various applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of didecyl isophthalate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, elasticity, and durability of the polymer material. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di-n-decyl phthalate
  • Diisodecyl phthalate
  • Diundecyl phthalate
  • Didodecyl phthalate

Uniqueness

Didecyl isophthalate is unique due to its specific ester structure derived from isophthalic acid and decyl alcohol. Compared to other similar compounds, it offers a balance of low volatility, high compatibility with various polymers, and excellent plasticizing efficiency. This makes it particularly suitable for applications requiring durable and flexible materials .

Properties

CAS No.

4654-20-0

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

didecyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3

InChI Key

XEHITPCNDNWPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC

Origin of Product

United States

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